

Application Notes and Protocols for Reactions with 2-Heptyn-1-ol

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Compound of Interest

Compound Name: 2-Heptyn-1-ol

Cat. No.: B092533

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Introduction

2-Heptyn-1-ol (CAS No: 1002-36-4) is a versatile bifunctional molecule featuring both a primary alcohol and an internal alkyne functional group.^[1] Its molecular formula is C₇H₁₂O, and it has a molecular weight of 112.17 g/mol.^{[2][3]} This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular frameworks in the development of pharmaceuticals, agrochemicals, and fine chemicals.^{[1][4]} These application notes provide detailed protocols for common transformations of **2-Heptyn-1-ol**, including semi-hydrogenation to the corresponding (Z)-alkene and oxidation of the primary alcohol.

Safety Precautions: **2-Heptyn-1-ol** may cause allergy or asthma symptoms or breathing difficulties if inhaled.^[3] It is a combustible liquid.^[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.^[2]

Protocol 1: Semi-Hydrogenation of 2-Heptyn-1-ol to (Z)-2-Hepten-1-ol

Application Note:

The selective reduction, or semi-hydrogenation, of the internal alkyne in **2-Heptyn-1-ol** to a (Z)-alkene is a critical transformation in organic synthesis. This protocol utilizes a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) to achieve high stereoselectivity for the

cis-alkene product, (Z)-2-Hepten-1-ol.[5][6] The reaction is monitored closely to prevent over-reduction to the corresponding alkane. This method is fundamental for synthesizing specific geometric isomers required in drug discovery and natural product synthesis.

Experimental Protocol:

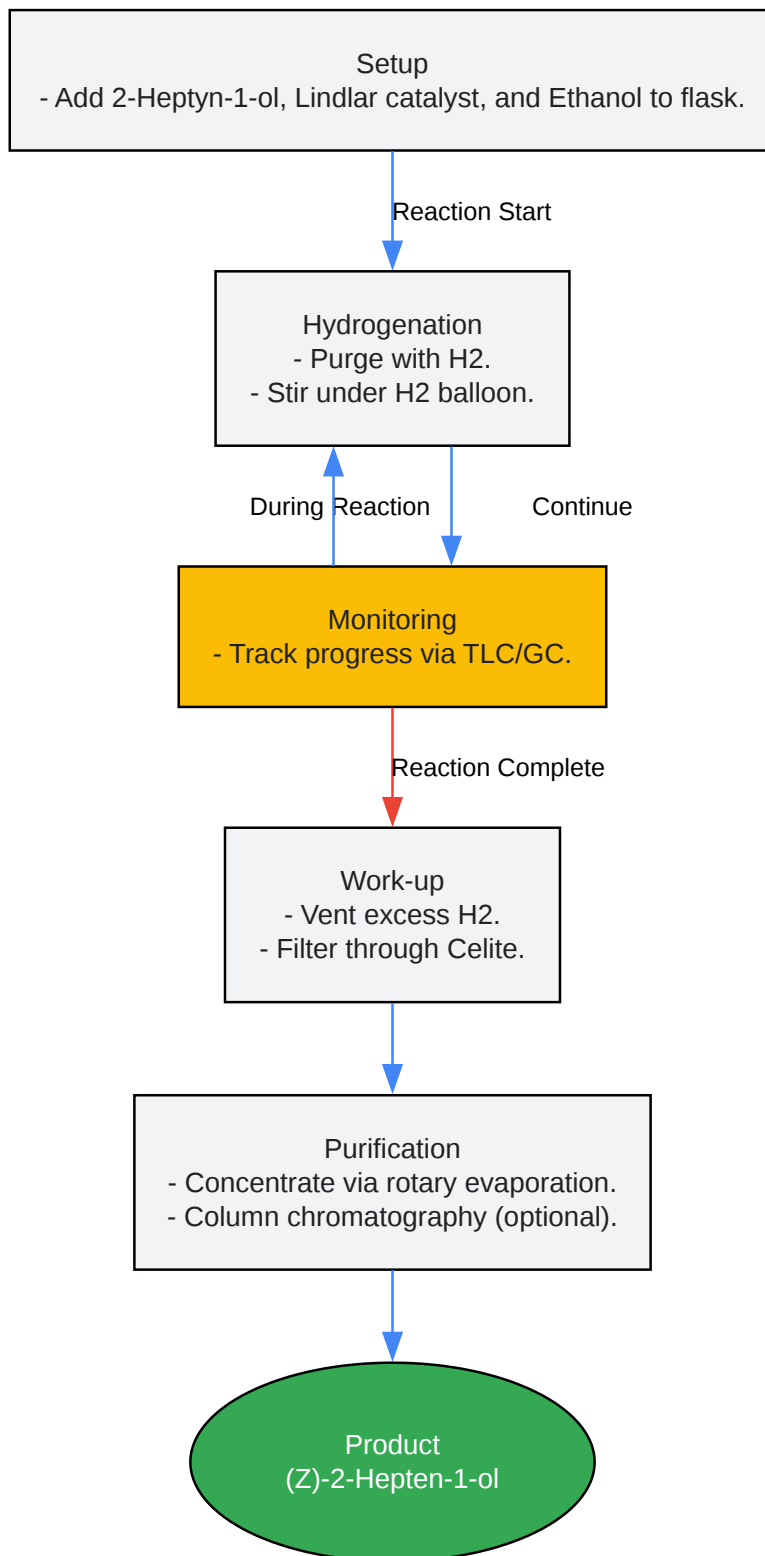
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **2-Heptyn-1-ol** (5.61 g, 50 mmol) and Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead, 250 mg).
- **Solvent Addition:** Add 50 mL of anhydrous ethanol to the flask.
- **Hydrogenation:** Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask with hydrogen by evacuating and refilling it three times.
- **Reaction:** Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 30 minutes to observe the disappearance of the starting material and the formation of the product, ensuring no over-reduction occurs.
- **Work-up:** Once the starting material is consumed (typically 2-4 hours), carefully vent the excess hydrogen in a fume hood.
- **Filtration:** Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with an additional 20 mL of ethanol.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
- **Purification:** The crude product, (Z)-2-Hepten-1-ol, can be purified by flash column chromatography on silica gel if necessary, although often the filtered product is of sufficient purity for subsequent steps.

Data Presentation:

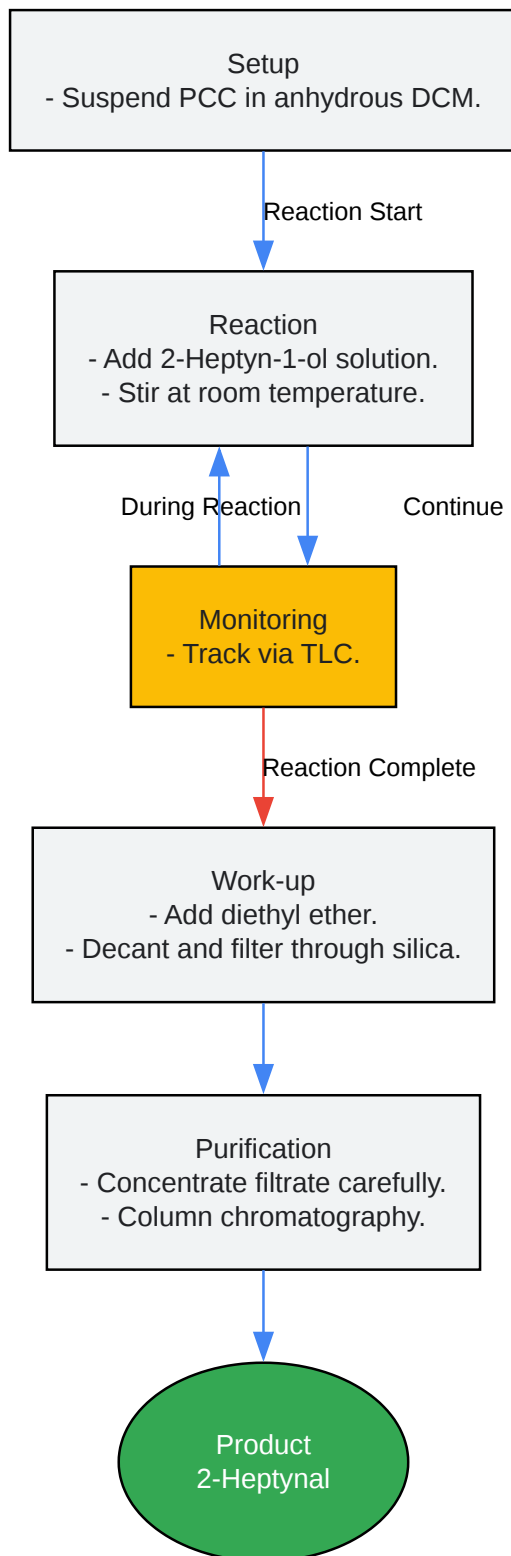
Reagent/Parameter	Value	Unit
2-Heptyn-1-ol	5.61 (50)	g (mmol)
Lindlar Catalyst	250	mg
Solvent (Ethanol)	50	mL
Hydrogen Pressure	~1	atm
Temperature	Room Temp.	°C
Reaction Time	2 - 4	hours
Typical Yield	85 - 95	%

Experimental Workflow Diagram:

Workflow for Semi-Hydrogenation of 2-Heptyn-1-ol



Workflow for Oxidation of 2-Heptyn-1-ol

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